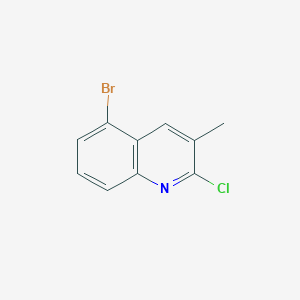![molecular formula C12H17NO5S B8715093 ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B8715093.png)
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate
Vue d'ensemble
Description
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is an organic compound that features a methoxy group, a benzenesulfonylamino group, and a propionic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate typically involves the following steps:
Formation of 3-Methoxybenzenesulfonyl chloride: This can be achieved by reacting 3-methoxybenzenesulfonic acid with thionyl chloride.
Reaction with Propionic Acid Ethyl Ester: The 3-methoxybenzenesulfonyl chloride is then reacted with propionic acid ethyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-benzenesulfonylamino-propionic acid ethyl ester.
Reduction: Formation of 3-(3-Methoxy-benzenesulfanyl)-propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The propionic acid ethyl ester moiety can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxybenzenesulfonyl chloride
- 3-Methoxybenzenethiol
- 3-Methoxyphenylboronic acid
Uniqueness
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research.
Propriétés
Formule moléculaire |
C12H17NO5S |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-12(14)7-8-13-19(15,16)11-6-4-5-10(9-11)17-2/h4-6,9,13H,3,7-8H2,1-2H3 |
Clé InChI |
SMLADGSOJPLSGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)

![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)



![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)







